molecular formula C11H9Cl2N3O2 B14319656 1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one CAS No. 105459-80-1

1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one

Katalognummer: B14319656
CAS-Nummer: 105459-80-1
Molekulargewicht: 286.11 g/mol
InChI-Schlüssel: AUJBOBRCGUPJOJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is a chemical compound with the molecular formula C10H7Cl2N3O It is known for its unique structure, which includes a dichlorophenyl group, a methoxy group, and a triazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one typically involves the reaction of 2,4-dichlorobenzaldehyde with methoxyacetic acid and 1H-1,2,4-triazole. The reaction is carried out under specific conditions, including the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure consistency in the production process .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of 1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(2,4-Dichlorophenyl)-2-methoxy-2-(1H-1,2,4-triazol-1-yl)ethan-1-one is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds and makes it valuable for certain applications .

Eigenschaften

CAS-Nummer

105459-80-1

Molekularformel

C11H9Cl2N3O2

Molekulargewicht

286.11 g/mol

IUPAC-Name

1-(2,4-dichlorophenyl)-2-methoxy-2-(1,2,4-triazol-1-yl)ethanone

InChI

InChI=1S/C11H9Cl2N3O2/c1-18-11(16-6-14-5-15-16)10(17)8-3-2-7(12)4-9(8)13/h2-6,11H,1H3

InChI-Schlüssel

AUJBOBRCGUPJOJ-UHFFFAOYSA-N

Kanonische SMILES

COC(C(=O)C1=C(C=C(C=C1)Cl)Cl)N2C=NC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.